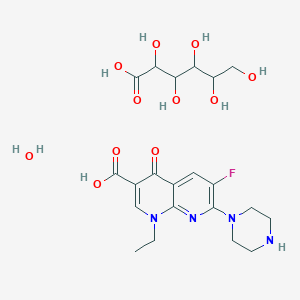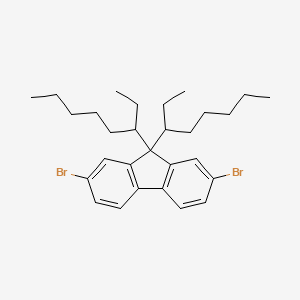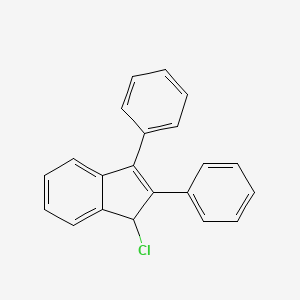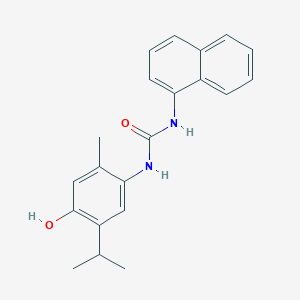
Enoxiacin Gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enoxacin Gluconate is a compound derived from enoxacin, a broad-spectrum fluoroquinolone antibiotic. Enoxacin is known for its bactericidal properties, which it achieves by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . Enoxacin Gluconate is the gluconate salt form of enoxacin, which enhances its solubility and stability, making it suitable for various pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Enoxacin Gluconate involves dissolving glucono-delta-lactone in water and enoxacin in absolute ethyl alcohol. These two solutions are then combined in a three-neck bottle and stirred away from light to allow the reaction to occur. The resulting solution is filtered, and absolute ethyl alcohol is added to recrystallize the product at low temperatures. The product is then filtered, rinsed, and dried in a vacuum to obtain crude Enoxacin Gluconate. This crude product is further processed by dissolving, absorbing, filtering, washing, and drying to produce the final powder form suitable for injection .
Industrial Production Methods
Industrial production of Enoxacin Gluconate follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced filtration and drying techniques helps in achieving a stable and high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
Enoxacin Gluconate undergoes various chemical reactions, including:
Oxidation: Enoxacin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in enoxacin, altering its chemical properties.
Substitution: Enoxacin can undergo substitution reactions where functional groups are replaced by other groups, potentially modifying its activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of enoxacin N-oxide, while reduction can yield various reduced forms of enoxacin .
Wissenschaftliche Forschungsanwendungen
Enoxacin Gluconate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the behavior of fluoroquinolones under different chemical conditions.
Biology: Investigated for its effects on bacterial DNA replication and its potential as an antibacterial agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Enoxacin Gluconate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination. By binding to these enzymes, Enoxacin Gluconate prevents the untwisting of DNA required for replication, leading to bacterial cell death . Additionally, Enoxacin has been shown to enhance microRNA processing, which may have implications in gene regulation and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different clinical applications.
Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.
Uniqueness of Enoxacin Gluconate
Enoxacin Gluconate stands out due to its enhanced solubility and stability compared to enoxacin alone. This makes it more suitable for pharmaceutical formulations, particularly for injectable forms. Its unique ability to enhance microRNA processing also sets it apart from other fluoroquinolones, offering potential new avenues for research and therapeutic applications .
Eigenschaften
Molekularformel |
C21H31FN4O11 |
|---|---|
Molekulargewicht |
534.5 g/mol |
IUPAC-Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;2,3,4,5,6-pentahydroxyhexanoic acid;hydrate |
InChI |
InChI=1S/C15H17FN4O3.C6H12O7.H2O/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13;/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13);1H2 |
InChI-Schlüssel |
ATNXSSJEIMKNDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)






![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)






